molecular formula C13H19N3O B1478950 (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098134-12-2

(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No. B1478950
CAS RN: 2098134-12-2
M. Wt: 233.31 g/mol
InChI Key: OBZOTCSRDPDYSV-UHFFFAOYSA-N
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Description

6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol, also known as compound A, is a molecule of interest in the field of synthetic organic chemistry and medicinal chemistry. Compound A is of particular interest due to its unique molecular structure, which contains a spirocyclic ring system, an aliphatic side chain, and an amine group. This molecular structure makes compound A an interesting target for synthetic organic chemists and medicinal chemists looking to explore the potential of spirocyclic systems for drug discovery. In addition, compound A has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Adamovskyi et al. (2014) described the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting the versatility of spirocyclic compounds in organic synthesis (Adamovskyi et al., 2014).
    • Iusupov et al. (2022) synthesized a related compound and provided insights into the molecular and crystal structure, demonstrating the utility of spirocyclic compounds in structural chemistry (Iusupov et al., 2022).
    • Marubayashi et al. (1992) explored the photochemical transformation of related compounds, adding to the knowledge of photochemical reactions in organic chemistry (Marubayashi et al., 1992).
  • Applications in Drug Design :

    • Tsuno et al. (2017) investigated derivatives of aminopyridines as TRPV4 antagonists for pain treatment, highlighting the potential of spirocyclic aminopyridines in medicinal chemistry (Tsuno et al., 2017).
    • Izquierdo et al. (1999) discussed the synthesis of 4-Octulose derivatives as intermediates for polyhydroxyindolizidines, a class of compounds with potential therapeutic applications (Izquierdo et al., 1999).
  • Chemical Reactions and Mechanisms :

    • Mikhno et al. (1978) explored the condensation reactions of related spirocyclic compounds, contributing to the understanding of reaction mechanisms in organic chemistry (Mikhno et al., 1978).
    • Radchenko et al. (2010) synthesized 2-azaspiro[3.3]heptane-derived amino acids, expanding the range of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).

properties

IUPAC Name

[6-(3-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-3-1-6-15-12(11)16-7-10(8-17)13(9-16)4-2-5-13/h1,3,6,10,17H,2,4-5,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZOTCSRDPDYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 3
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 4
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 6
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

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